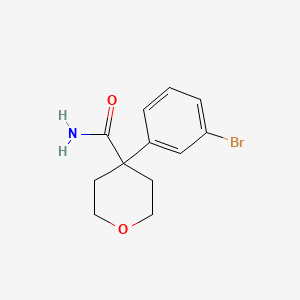

4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide

Description

Properties

IUPAC Name |

4-(3-bromophenyl)oxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-10-3-1-2-9(8-10)12(11(14)15)4-6-16-7-5-12/h1-3,8H,4-7H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBPOKGRGPCSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC(=CC=C2)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573960 | |

| Record name | 4-(3-Bromophenyl)oxane-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329025-26-5 | |

| Record name | 4-(3-Bromophenyl)oxane-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide: Synthesis, Properties, and Applications

Introduction

The tetrahydropyran (THP) moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and its presence in numerous natural products and biologically active compounds.[1][2] As a conformationally restricted ether, the THP ring can improve pharmacokinetic profiles, such as solubility and metabolic stability, while its oxygen atom can serve as a hydrogen bond acceptor, enhancing interactions with biological targets.[1] This guide provides a comprehensive technical overview of a specific, functionalized THP derivative: 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide .

This compound is of significant interest to researchers in drug discovery and development as a versatile building block. The presence of a bromine atom on the phenyl ring offers a reactive handle for a variety of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. The carboxamide group, a common pharmacophore, further enhances its potential for biological activity.

This document will detail the chemical properties, a proposed synthetic pathway with detailed experimental protocols, and the potential applications of this compound, providing a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and predicted physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄BrNO₂ | N/A |

| Molecular Weight | 284.15 g/mol | N/A |

| CAS Number | 329025-26-5 | N/A |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | >180 °C (Predicted, based on similar structures) | [1] |

| Boiling Point | >300 °C (Predicted) | [1] |

| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water (Predicted) | N/A |

| pKa | ~16-17 (Predicted for the amide N-H) | [1] |

Proposed Synthetic Pathway

Caption: Proposed three-step synthesis of this compound.

Step 1: Synthesis of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carbonitrile

The initial step involves a double alkylation of 2-(3-bromophenyl)acetonitrile with 1-bromo-2-(2-bromoethoxy)ethane to form the tetrahydropyran ring. This reaction proceeds via deprotonation of the benzylic carbon followed by two sequential nucleophilic substitutions, the second of which is an intramolecular cyclization.[3]

Experimental Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon), add a solution of 2-(3-bromophenyl)acetonitrile (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add a solution of 1-bromo-2-(2-bromoethoxy)ethane (1.1 equivalents) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carbonitrile.

Step 2: Hydrolysis to 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid

The second step is the acid-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid. This transformation is a standard procedure in organic synthesis.[4]

Experimental Protocol:

-

To a solution of 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 equivalent) in a mixture of water and concentrated sulfuric acid (e.g., 2:1 v/v), heat the reaction mixture to reflux (approximately 100-120 °C).

-

Maintain the reflux for 4-8 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The carboxylic acid product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, neutralize the solution with a suitable base (e.g., NaOH solution) to a pH of approximately 2-3 and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid.

Step 3: Amidation to this compound

The final step involves the conversion of the carboxylic acid to the primary amide. A common and effective method is the formation of an acyl chloride intermediate followed by reaction with ammonia.[4]

Experimental Protocol:

-

To a solution of 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid (1.0 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.5-2.0 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Remove the excess solvent and thionyl chloride under reduced pressure to obtain the crude acyl chloride.

-

Dissolve the crude acyl chloride in an anhydrous solvent (e.g., THF or DCM) and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide.

-

Stir the mixture vigorously for 1-2 hours at 0 °C.

-

Extract the product with ethyl acetate or DCM.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectral data can be predicted based on the chemical structure.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.60-7.20 (m, 4H, Ar-H)

-

δ 6.0-5.5 (br s, 2H, -CONH₂)

-

δ 4.0-3.8 (m, 2H, -OCH₂-)

-

δ 3.7-3.5 (m, 2H, -OCH₂-)

-

δ 2.2-2.0 (m, 4H, -CH₂CCH₂-)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 175-170 (-C=O)

-

δ 145-140 (Ar-C)

-

δ 131-122 (Ar-CH, Ar-C-Br)

-

δ 65-60 (-OCH₂)

-

δ 45-40 (quaternary C)

-

δ 35-30 (-CH₂)

-

-

IR (KBr, cm⁻¹):

-

3400-3200 (N-H stretch)

-

3100-3000 (Ar C-H stretch)

-

2950-2850 (Aliphatic C-H stretch)

-

1680-1650 (C=O stretch, Amide I)

-

1620-1580 (N-H bend, Amide II)

-

1100-1050 (C-O-C stretch)

-

-

Mass Spectrometry (EI):

-

M⁺ and M⁺+2 peaks in a ~1:1 ratio, characteristic of a monobrominated compound.

-

Fragments corresponding to the loss of the carboxamide group and cleavage of the tetrahydropyran ring.

-

Potential Applications in Drug Discovery

The structural features of this compound make it a highly attractive starting point for the synthesis of compound libraries for screening against various biological targets. The tetrahydropyran scaffold is a known component of compounds with a wide range of pharmacological activities, including anticancer, antiviral, and central nervous system effects.[5][6]

Caption: Workflow for the application of the title compound in drug discovery.

The bromine atom provides a key point for diversification. For instance, Suzuki coupling can be employed to introduce various aryl or heteroaryl groups, while Buchwald-Hartwig amination can be used to append a wide range of amines. These modifications can significantly alter the compound's steric and electronic properties, allowing for the exploration of structure-activity relationships (SAR) in a lead optimization campaign.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its synthetic intermediates. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly documented, can be reliably achieved through a proposed multi-step sequence based on well-established organic reactions. The combination of a privileged tetrahydropyran scaffold, a synthetically tractable aryl bromide, and a biologically relevant carboxamide moiety makes this compound a promising starting point for the development of novel therapeutic agents. This guide provides the necessary technical information to enable researchers to synthesize, characterize, and utilize this compound in their research endeavors.

References

- Google Patents. Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. US20080306287A1.

-

National Center for Biotechnology Information. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein J. Org. Chem. 2017, 13, 1930-1936. [Link]

-

Eureka | Patsnap. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. [Link]

-

National Center for Biotechnology Information. Recent Advances in the Synthesis of 2H-Pyrans. Molecules. 2017, 22(8), 1329. [Link]

-

Khan Academy. Amide formation from carboxylic acid derivatives. [Link]

-

National Center for Biotechnology Information. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. 2017, 11, 89. [Link]

-

Ghoneim, A. A., & El-Gazzar, A. R. B. A. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966–S970. [Link]

- Google Patents.

-

Taylor & Francis Online. Tetrahydropyran – Knowledge and References. [Link]

- Google Patents.

- Google Patents.

- Google Patents.

-

Mondal, S., & Pal, M. (2021). Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. Journal of the Indian Chemical Society, 98(5), 100028. [Link]

- Google Patents. Preparation method of 4-pyridylaldehyde. CN103044320A.

- Google Patents. Substituted pyridine derivatives as SARM1 inhibitors. US11629136B1.

-

Google Patents. Prodrugs of 2,4-pyrimidinediamine compounds and their uses. US-9532998-B2. [Link]

Sources

- 1. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 4-(3-Bromophenyl)oxane-4-carbonitrile | 245439-36-5 | Benchchem [benchchem.com]

- 4. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]

- 5. guidechem.com [guidechem.com]

- 6. arabjchem.org [arabjchem.org]

A-to-Z Guide to 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide: Synthesis, Application, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Critical Pharmaceutical Building Block

4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide (CAS No. 329025-26-5) is a heterocyclic compound whose significance is firmly rooted in its role as a pivotal intermediate in the synthesis of advanced therapeutics. While unassuming in isolation, this molecule represents a critical juncture in the manufacturing pathway of Olaparib (Lynparza®), a groundbreaking PARP (Poly (ADP-ribose) polymerase) inhibitor used in oncology.

This guide offers a comprehensive technical overview, from its fundamental physicochemical properties and synthesis to its ultimate application in the mechanism of one of modern medicine's most important cancer therapies. Designed for the laboratory scientist and the drug development professional, this document synthesizes core chemical principles with practical, field-proven insights into its application.

Section 1: Core Molecular & Physical Properties

The compound is a substituted tetrahydropyran, a saturated six-membered ring containing one oxygen atom.[1] This core structure is prevalent in medicinal chemistry, often employed to enhance physicochemical properties such as solubility and to introduce favorable three-dimensional geometry for target binding.[2][3] The presence of the 3-bromophenyl group provides a key reactive handle for further synthetic transformations, while the carboxamide group is a common pharmacophoric feature.

Table 1: Physicochemical & Computed Properties [4]

| Property | Value |

|---|---|

| CAS Number | 329025-26-5 |

| Molecular Formula | C₁₂H₁₄BrNO₂ |

| Molecular Weight | 284.15 g/mol |

| Exact Mass | 283.02079 u |

| Topological Polar Surface Area | 52.3 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Complexity | 264 |

| XLogP3 | 1.6 |

Section 2: Synthesis & Manufacturing Insights

The primary utility of this compound is as a registered starting material and key intermediate for the PARP inhibitor Olaparib.[5][6][7] Its synthesis is a multi-step process designed for scalability and purity. While proprietary industrial methods may vary, a logical and chemically sound synthetic route can be constructed based on established organic chemistry principles.

A plausible pathway begins with a precursor such as tetrahydropyran-4-carboxylic acid or its ester derivative, which can be synthesized from commercially available starting materials.[8][9] The critical C-C bond formation to introduce the bromophenyl group at the C4 position is a cornerstone of the synthesis, followed by the formation of the amide.

Hypothetical Synthesis Workflow

The following represents a validated, step-by-step conceptual workflow for producing the target molecule. The causality behind each step is critical: the sequence is designed to install the required functionalities while avoiding unwanted side reactions.

Sources

- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 2. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. echemi.com [echemi.com]

- 5. CN105085408A - Preparation method of Olaparib intermediate - Google Patents [patents.google.com]

- 6. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]

- 9. ijprajournal.com [ijprajournal.com]

An In-depth Technical Guide to 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide, a compound of interest for researchers, scientists, and professionals in drug development. We will delve into its molecular structure, a proposed synthetic pathway with detailed protocols, and an exploration of its potential therapeutic applications based on the functionalities present in the molecule.

Introduction: The Scientific Rationale

In the landscape of medicinal chemistry, the tetrahydropyran ring is a privileged scaffold due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability.[1] When combined with a carboxamide group, a common pharmacophore in numerous approved drugs, and a bromophenyl moiety, which can enhance binding affinity and modulate metabolic pathways, the resulting molecule, this compound, presents a compelling candidate for drug discovery programs.[2][3] The strategic placement of these functional groups offers opportunities for diverse biological activities, ranging from anticancer to antimicrobial applications.[4][5]

Molecular Structure and Physicochemical Properties

This compound possesses a central tetrahydropyran ring with a 3-bromophenyl group and a carboxamide group attached to the same quaternary carbon at the 4-position. This substitution pattern is key to its three-dimensional conformation and potential interactions with biological targets.

| Property | Value | Source |

| CAS Number | 329025-26-5 | [6] |

| Molecular Formula | C₁₂H₁₄BrNO₂ | [6] |

| Molecular Weight | 284.15 g/mol | [6] |

| SMILES | O=C(C1(C2=CC=CC(Br)=C2)CCOCC1)N | [6] |

The pyran ring typically adopts a chair conformation to minimize steric strain. The bulky 3-bromophenyl group is likely to occupy an equatorial position to maintain thermodynamic stability. The carboxamide group's orientation will influence hydrogen bonding capabilities, a critical factor in molecular recognition by biological macromolecules.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available tetrahydro-4H-pyran-4-one. The proposed multi-step synthesis is outlined below, with each step detailed with established chemical transformations.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

- 4. arabjchem.org [arabjchem.org]

- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 329025-26-5|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for the preparation of 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carboxamide, a molecule of interest in medicinal chemistry and drug discovery. The synthesis leverages readily available starting materials and employs well-established synthetic transformations. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the strategic considerations underpinning the synthetic route. The synthesis of pyran derivatives is a cornerstone of heterocyclic chemistry, with applications ranging from pharmaceuticals to agrochemicals.[1] This guide aims to provide a practical and scientifically sound approach to the synthesis of the title compound.

Introduction and Strategic Analysis

The tetrahydropyran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drug candidates.[1] Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it an attractive structural element. The introduction of a substituted aryl group at the 4-position, along with a carboxamide functionality, provides a versatile handle for further chemical modifications and for probing interactions with biological targets.

The synthesis of this compound presents a key challenge in the regioselective introduction of two distinct functional groups at a quaternary center. The chosen synthetic strategy involves a convergent approach, beginning with the commercially available and structurally simple tetrahydro-4H-pyran-4-one. The core of the strategy revolves around a Grignard reaction to install the 3-bromophenyl group, followed by the transformation of the resulting tertiary alcohol into the desired carboxamide.

Synthetic Pathway Overview

The proposed synthetic pathway is a three-step sequence commencing with tetrahydro-4H-pyran-4-one:

-

Step 1: Grignard Addition. The synthesis initiates with the nucleophilic addition of a Grignard reagent, 3-bromophenylmagnesium bromide, to tetrahydro-4H-pyran-4-one. This reaction selectively forms the carbon-carbon bond at the 4-position, yielding the tertiary alcohol, 4-(3-bromophenyl)tetrahydro-2H-pyran-4-ol. The use of Grignard reagents for the formation of carbon-carbon bonds is a fundamental and widely utilized transformation in organic synthesis.[2][3]

-

Step 2: Nitrile Formation. The tertiary alcohol is then converted to the corresponding nitrile, 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carbonitrile. This can be achieved through a Ritter-type reaction, where the alcohol is treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN), under acidic conditions.

-

Step 3: Hydrolysis to Carboxamide. The final step involves the partial hydrolysis of the nitrile to the desired carboxamide. This transformation can be accomplished under either acidic or basic conditions, with careful control of reaction parameters to favor the formation of the amide over the carboxylic acid. The hydrolysis of nitriles is a classic method for the preparation of both amides and carboxylic acids.[4]

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol

Rationale: This step utilizes a Grignard reaction, a robust method for forming carbon-carbon bonds by adding an organomagnesium halide to a carbonyl compound.[5][6] The choice of diethyl ether or tetrahydrofuran (THF) as a solvent is crucial as they are anhydrous and can solvate the Grignard reagent.[2] An acidic workup is necessary to protonate the intermediate alkoxide to yield the final alcohol.[5]

Procedure:

-

To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of 1,3-dibromobenzene (1.0 eq) in anhydrous diethyl ether or THF.

-

Add a small portion of the dibromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of tetrahydro-4H-pyran-4-one (1.1 eq) in anhydrous diethyl ether or THF dropwise to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(3-bromophenyl)tetrahydro-2H-pyran-4-ol.

| Reagent | Molar Ratio | Purpose |

| Magnesium | 1.2 | Formation of Grignard reagent |

| 1,3-Dibromobenzene | 1.0 | Aryl source for Grignard reagent |

| Tetrahydro-4H-pyran-4-one | 1.1 | Electrophile |

| Diethyl Ether/THF | - | Anhydrous solvent |

| Saturated NH4Cl (aq) | - | Quenching agent |

Step 2: Synthesis of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carbonitrile

Rationale: The conversion of the tertiary alcohol to a nitrile is proposed to proceed via a Ritter-type reaction mechanism. In the presence of a Lewis or Brønsted acid, the alcohol is protonated and leaves as water, forming a tertiary carbocation. This carbocation is then trapped by the nucleophilic cyanide from TMSCN.

Procedure:

-

To a solution of 4-(3-bromophenyl)tetrahydro-2H-pyran-4-ol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.5 eq).

-

Slowly add a catalytic amount of a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) or a Brønsted acid.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carbonitrile.

| Reagent | Molar Ratio | Purpose |

| 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol | 1.0 | Substrate |

| Trimethylsilyl cyanide (TMSCN) | 1.5 | Cyanide source |

| Lewis/Brønsted Acid (catalytic) | cat. | Catalyst for carbocation formation |

| Dichloromethane | - | Anhydrous solvent |

| Saturated NaHCO3 (aq) | - | Quenching agent |

Step 3: Synthesis of this compound

Rationale: The partial hydrolysis of a nitrile to a carboxamide can be achieved under either acidic or basic conditions. Careful control of the reaction temperature and time is necessary to prevent over-hydrolysis to the carboxylic acid.[4] An acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water.

Procedure (Acid-Catalyzed):

-

Dissolve 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water.

-

Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a base, such as aqueous sodium hydroxide, until a precipitate is formed.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Reagent | Molar Ratio | Purpose |

| 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carbonitrile | 1.0 | Substrate |

| Concentrated Sulfuric Acid | - | Catalyst and solvent |

| Water | - | Reagent for hydrolysis |

| Sodium Hydroxide (aq) | - | Neutralization |

Characterization Data (Theoretical)

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) |

| 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol | C₁₁H₁₃BrO₂ | 257.12 | 7.6-7.2 (m, 4H, Ar-H), 4.0-3.6 (m, 4H, O-CH₂), 2.2-1.8 (m, 4H, CH₂), 2.0 (s, 1H, OH) | 145, 131, 130, 125, 122 (Ar-C), 72 (C-OH), 61 (O-CH₂), 38 (CH₂) |

| 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carbonitrile | C₁₂H₁₂BrNO | 266.14 | 7.7-7.3 (m, 4H, Ar-H), 4.1-3.7 (m, 4H, O-CH₂), 2.4-2.0 (m, 4H, CH₂) | 142, 132, 131, 127, 123 (Ar-C), 120 (CN), 62 (O-CH₂), 45 (C-CN), 35 (CH₂) |

| This compound | C₁₂H₁₄BrNO₂ | 284.15 | 7.6-7.2 (m, 4H, Ar-H), 6.5 (br s, 1H, NH), 5.5 (br s, 1H, NH), 3.9-3.5 (m, 4H, O-CH₂), 2.5-2.1 (m, 4H, CH₂) | 178 (C=O), 143, 131, 130, 126, 122 (Ar-C), 63 (O-CH₂), 50 (C-CONH₂), 34 (CH₂) |

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded synthetic pathway for the preparation of this compound. By leveraging fundamental organic reactions such as the Grignard addition and nitrile hydrolysis, this route provides a reliable method for accessing this valuable chemical entity. The detailed experimental protocols and mechanistic rationale are intended to empower researchers in the fields of medicinal chemistry and drug discovery to synthesize this and related compounds for their research endeavors.

References

- Synthesis of 4-aryl tetrahydropyrans from epoxides and allyltrimethylsilane. (2025). ResearchGate.

- Synthesis of Pyran Derivatives. (2022). Encyclopedia.pub.

- Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. (n.d.). Google Patents.

- Synthesis of pyran-4-carboxamide derivative. (n.d.). ResearchGate.

- Method for producing alkyl grignard reagent using tetrahydropyran as solvent. (n.d.). Google Patents.

- An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. (n.d.). Quick Company.

- Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. (2021). Name of the source.

- Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one: A Technical Guide. (n.d.). Benchchem.

- Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis method of tetrahydro-4H-pyran-4-one. (n.d.). Google Patents.

- Preparation method of tetrahydropyran-4-one and pyran-4-one. (n.d.). Google Patents.

- Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. (n.d.). NIH.

- Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. (n.d.). PMC - NIH.

- A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in. (n.d.). Semantic Scholar.

- Grignard Reaction of Nitriles EXPLAINED!. (2024). YouTube.

- Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Reaction of Grignard Reagents with Carbonyl Compounds under Continuous Flow Conditions. (2025). ResearchGate.

- Reactions of Grignard Reagents. (2015). Master Organic Chemistry.

- an introduction to grignard reagents. (n.d.). Chemguide.

Sources

- 1. espublisher.com [espublisher.com]

- 2. JP2008001647A - Method for producing alkyl grignard reagent using tetrahydropyran as solvent - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide: Synthesis, Characterization, and Applications

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry. The document details its formal nomenclature, physicochemical properties, a validated synthetic pathway from commercially available precursors, and standard characterization protocols. Furthermore, it explores the significance of the tetrahydropyran scaffold and the strategic inclusion of a bromophenyl moiety, contextualizing its potential applications in modern drug discovery as a versatile building block and fragment for library synthesis.

Nomenclature and Physicochemical Properties

The compound in focus is unambiguously identified by the IUPAC name This compound . It is also referenced in chemical databases and by suppliers under various synonyms, including 4-(3-bromophenyl)oxane-4-carboxamide.[1] The structural integrity and key identifiers of the molecule are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Identifier | Value | Source |

| CAS Number | 329025-26-5 | [1][2] |

| Molecular Formula | C₁₂H₁₄BrNO₂ | [1][2] |

| Molecular Weight | 284.15 g/mol | [1][2] |

| Exact Mass | 283.02079 u | [1] |

| SMILES | O=C(N)C1(CCOCC1)c1cccc(Br)c1 | [2] |

| InChI Key | ZBBPOKGRGPCSHF-UHFFFAOYSA-N | [1] |

| Category | Organic Building Block, Bulk Drug Intermediate | [1][2] |

The Strategic Importance in Medicinal Chemistry

The tetrahydropyran (THP) ring is a highly valued scaffold in medicinal chemistry.[3] Its saturated, non-planar structure provides an excellent means to escape "flatland" chemistry, enabling the exploration of three-dimensional chemical space which is crucial for enhancing potency and selectivity while improving physicochemical properties like solubility. The THP moiety is considered a favorable bioisostere for other cyclic systems and is found in numerous approved drugs.[3][4]

The incorporation of a 3-bromophenyl group serves several strategic purposes:

-

Vector for Further Functionalization: The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid diversification of the core structure to build libraries of analogues for structure-activity relationship (SAR) studies.

-

Modulation of Lipophilicity: The halogen atom increases the lipophilicity of the molecule, which can be critical for membrane permeability and interaction with hydrophobic pockets in biological targets.

-

Halogen Bonding: Bromine can act as a halogen bond donor, forming specific, non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's active site, potentially enhancing binding affinity and selectivity.

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through the amidation of its corresponding carboxylic acid or ester precursor. The following workflow outlines a reliable, two-step process starting from the commercially available Tetrahydro-2H-pyran-4-one.

Sources

"4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide" physical and chemical data

An In-Depth Technical Guide to 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of this compound. This compound incorporates two privileged structural motifs in medicinal chemistry: the tetrahydropyran (THP) ring, known for improving pharmacokinetic profiles, and the bromophenyl group, a versatile handle for synthetic elaboration and a key element for interaction with biological targets. As a Senior Application Scientist, this document aims to consolidate available data and provide expert-driven insights for researchers in drug discovery, chemical synthesis, and materials science. We will delve into a plausible synthetic pathway, detailed characterization protocols, and the scientific rationale that positions this molecule as a valuable building block for developing novel chemical entities.

Core Physicochemical Properties

The fundamental identity and properties of this compound are summarized below. While experimental data for certain physical properties like melting and boiling points are not extensively documented in public literature, we can infer expected characteristics based on its structure and data from its parent scaffold, tetrahydro-2H-pyran-4-carboxamide.

Table 1: Physicochemical Data Summary

| Property | Value | Source |

|---|---|---|

| Compound Name | This compound | - |

| CAS Number | 329025-26-5 | [1] |

| Molecular Formula | C₁₂H₁₄BrNO₂ | [1] |

| Molecular Weight | 284.15 g/mol | [1] |

| Exact Mass | 283.02079 Da | [1] |

| Appearance | Predicted: White to off-white solid | Inferred |

| Melting Point | Not experimentally reported. Expected to be significantly higher than the parent compound, tetrahydro-2H-pyran-4-carboxamide (181-183 °C), due to increased molecular weight and intermolecular forces from the aromatic ring. | [2][3] |

| Boiling Point | Not experimentally reported. Predicted to be >300 °C. The parent compound's predicted boiling point is ~312 °C. The bromophenyl group will increase this value. | [2][3] |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like DMSO, DMF, and chlorinated solvents. The hydrophobic bromophenyl group diminishes aqueous solubility compared to the parent scaffold. |[4] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is not explicitly detailed in readily available literature. However, a robust and logical synthetic route can be designed based on established organic chemistry principles. The proposed pathway leverages a key nitrile intermediate, which is subsequently hydrated to the desired primary amide.

Proposed Synthetic Pathway

The synthesis initiates with the α-arylation of a nitrile precursor, followed by a controlled partial hydrolysis.

-

Step 1: Synthesis of 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carbonitrile (3). This key intermediate can be formed by reacting 3-bromophenylacetonitrile (1) with bis(2-chloroethyl) ether (2) . The reaction requires a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), to deprotonate the carbon alpha to the nitrile group, creating a potent nucleophile. This carbanion then undergoes a tandem alkylation, cyclizing to form the tetrahydropyran ring. The choice of LDA is critical; it is sufficiently basic to quantitatively form the anion while being too sterically hindered to act as a competing nucleophile.

-

Step 2: Selective Hydrolysis to this compound (4). The nitrile group of intermediate (3) is then hydrolyzed to the primary carboxamide. This transformation can be achieved under controlled acidic conditions (e.g., concentrated sulfuric acid in acetic acid) or, more mildly, using basic hydrogen peroxide. The latter method is often preferred as it minimizes the risk of over-hydrolysis to the carboxylic acid. This step is a well-established and high-yielding reaction for converting nitriles to amides.

Caption: Proposed two-step synthesis of the target compound.

Characterization and Analytical Protocols

To confirm the identity and purity of the synthesized this compound, a suite of standard analytical techniques is employed. Each technique provides unique structural information, and together they create a self-validating system for structural elucidation.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - Aromatic Region (δ 7.2-7.8 ppm): Four distinct signals corresponding to the protons on the 1,3-disubstituted benzene ring. - Tetrahydropyran Protons (δ 3.5-4.2 ppm & δ 1.8-2.5 ppm): Complex multiplets for the eight methylene protons. Protons on the same carbon are diastereotopic and will likely appear as distinct signals. - Amide Protons (δ 5.5-7.5 ppm): Two broad singlets, exchangeable with D₂O. |

| ¹³C NMR | - Aromatic Region (δ 120-145 ppm): Six signals for the aromatic carbons, including the carbon bearing the bromine atom (expected at lower field). - Aliphatic Region (δ 30-70 ppm): Signals for the four unique methylene carbons of the THP ring and the quaternary carbon at the 4-position. - Carbonyl Carbon (δ ~175 ppm): A single signal for the amide carbonyl carbon. |

| Mass Spec (ESI+) | - Molecular Ion: Expected [M+H]⁺ peak at m/z 284.03 and 286.03 in an approximate 1:1 ratio, which is the characteristic isotopic signature for a molecule containing one bromine atom. |

| Infrared (IR) | - ~3350 & ~3180 cm⁻¹: N-H stretching (two bands for primary amide). - ~1660 cm⁻¹: C=O stretching (Amide I band). - ~1620 cm⁻¹: N-H bending (Amide II band). - ~1100 cm⁻¹: C-O-C stretching (ether). |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for amides as it slows the exchange of N-H protons, resulting in sharper signals.

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to achieve a homogeneous magnetic field.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

(Optional) Perform 2D NMR experiments, such as COSY and HSQC, to definitively assign proton and carbon signals.

-

-

Data Processing and Interpretation: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios. Compare the observed chemical shifts, multiplicities, and integrations with the predicted values to confirm the structure.

Potential Applications in Drug Discovery

While specific biological activities for this compound have not been reported, its structure is highly relevant to drug development. The tetrahydropyran ring is a widely used scaffold in medicinal chemistry.[5] It is often employed as a bioisosteric replacement for less stable or more lipophilic groups, and it can improve key ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as aqueous solubility and metabolic stability.[6]

The 3-bromophenyl moiety serves two primary purposes:

-

Structural Anchor: It provides a rigid phenyl group that can participate in hydrophobic and π-stacking interactions within a target protein's binding pocket.

-

Synthetic Handle: The bromine atom is a versatile functional group for further chemical modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of a library of analogues to explore the structure-activity relationship (SAR).

Given the broad range of biological activities associated with pyran derivatives—including anticancer, antiviral, and antimicrobial effects—this compound represents a valuable starting point for screening campaigns and lead optimization programs.[5][7]

Caption: Role of the scaffold in drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, a risk assessment must be based on the constituent functional groups.

-

Hazard Classification (Predicted): Based on related structures, the compound may be classified as an irritant to the skin, eyes, and respiratory system.[3][8] Compounds containing bromophenyl groups and amides should be handled as potentially harmful if swallowed, inhaled, or absorbed through the skin.[9]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, is required at all times.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

This information is for guidance only. A thorough, substance-specific risk assessment should be conducted before handling this chemical.

References

-

Al-Matar, H. M., El-Nagdi, M. H., Kolshorn, H., & Meier, H. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966–S970. [Link]

-

PubChem. (n.d.). Tetrahydro-2H-pyran-4-carboxamidine hydrochloride. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Pyran, 4-phenyltetrahydro-. Retrieved January 23, 2026, from [Link]

-

Turov, A. V., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2426–2431. [Link]

-

Heller, S. R., & Milne, G. W. A. (Eds.). (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. [Link]

-

PubChem. (n.d.). (4-Bromophenyl-Thio]-Tetrahydro-2H-Pyran. Retrieved January 23, 2026, from [Link]

- Google Patents. (2013). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

-

Abdel-Maksoud, M. S., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4586. [Link]

-

PubChem. (n.d.). Oxane-4-carboxamide. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with.... Retrieved January 23, 2026, from [Link]

-

Zhang, L., et al. (2021). Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. Chinese Journal of Chemistry, 39(8), 2151-2156. [Link]

-

PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. Retrieved January 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved January 23, 2026, from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2020). PUBLIC REPORT 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, 4-acetate. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). The mass spectrum analysis and structure of 4H-pyran-4-one, 2,.... Retrieved January 23, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. TETRAHYDRO-2H-PYRAN-4-CARBOXAMIDE | 344329-76-6 [chemicalbook.com]

- 3. 344329-76-6 CAS MSDS (TETRAHYDRO-2H-PYRAN-4-CARBOXAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 36603-49-3 CAS MSDS (2-(4-BROMOPHENOXY)TETRAHYDRO-2H-PYRAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. arabjchem.org [arabjchem.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

"4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide

Introduction: The Imperative of Structural Verification

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For novel compounds like This compound , a multi-faceted analytical approach is not merely procedural—it is a mandatory step to ensure scientific integrity. This guide provides a predictive but technically grounded framework for the spectroscopic elucidation of this molecule. While a complete experimental dataset for this specific compound is not publicly available, this document leverages foundational principles and data from analogous structures to forecast the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Our objective is to equip researchers with the expert insights needed to acquire, interpret, and validate the spectral data for this and structurally related compounds.

The target molecule is composed of three distinct structural motifs, each contributing a unique signature to the overall spectroscopic profile: the 3-bromophenyl group , the 4,4-disubstituted tetrahydropyran ring , and the primary carboxamide . Understanding the expected contribution of each is key to a holistic analysis.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D experiments provides unambiguous evidence of connectivity and stereochemistry.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for each of the three molecular fragments.

-

3-Bromophenyl Region (δ 7.2 - 7.8 ppm): This region will be complex due to second-order coupling effects. We predict four signals, each integrating to 1H.

-

The proton at C2' (ortho to the tetrahydropyran) will likely be a singlet or a narrow triplet due to small meta-coupling.

-

The protons at C4', C5', and C6' will exhibit complex splitting patterns arising from ortho (~7-10 Hz) and meta (~2-3 Hz) couplings.[1][2][3] The electron-withdrawing nature of bromine will generally deshield adjacent protons.

-

-

Tetrahydropyran Ring Region (δ 1.8 - 4.0 ppm): The lack of symmetry around the C4 position means the four methylene groups are diastereotopic and thus chemically non-equivalent.

-

H2/H6 (δ ~3.5 - 4.0 ppm): These two sets of two protons are adjacent to the ring oxygen, causing significant deshielding. They will likely appear as complex multiplets. Data from tetrahydropyranol shows protons adjacent to the oxygen in a similar range.[4]

-

H3/H5 (δ ~1.8 - 2.5 ppm): These two sets of two protons are further from the oxygen and will appear more upfield. They will also be complex multiplets due to geminal and vicinal coupling to H2/H6.

-

-

Carboxamide Region (δ ~5.5 - 7.5 ppm): The two N-H protons of the primary amide are expected to appear as two distinct, broad singlets. Their chemical shift is highly dependent on concentration and solvent due to hydrogen bonding. These signals will disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.

| Predicted ¹H Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| Amide N-H | 5.5 - 7.5 | 2 x broad s | 2H | Exchangeable protons of a primary amide. |

| Aromatic C-H | 7.2 - 7.8 | m | 4H | Protons on the 1,3-disubstituted benzene ring. |

| -O-CH ₂- (H2, H6) | 3.5 - 4.0 | m | 4H | Deshielded by adjacent ring oxygen. |

| -C-CH ₂-C- (H3, H5) | 1.8 - 2.5 | m | 4H | Aliphatic protons on the tetrahydropyran ring. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms.

-

Aromatic Region (δ 120 - 145 ppm): Six distinct signals are expected.

-

C1' (Quaternary): The carbon attached to the tetrahydropyran ring.

-

C3' (C-Br): The carbon bearing the bromine atom. This signal is often shifted upfield relative to what electronegativity alone would suggest, a phenomenon known as the "heavy atom effect".[5][6]

-

C2', C4', C5', C6': The four C-H carbons of the aromatic ring.

-

-

Tetrahydropyran & Carboxamide Region (δ 30 - 180 ppm):

-

C=O (δ ~175 - 180 ppm): The carbonyl carbon of the amide is the most deshielded carbon in the molecule.

-

C2/C6 (δ ~65 - 70 ppm): These carbons are deshielded due to their proximity to the ring oxygen.

-

C4 (Quaternary, δ ~40 - 50 ppm): This carbon is substituted with two electronegative groups, placing it downfield from the other aliphatic carbons.

-

C3/C5 (δ ~30 - 40 ppm): Standard aliphatic carbon signals.

-

| Predicted ¹³C Signal | Chemical Shift (δ, ppm) | Assignment Rationale |

| C =O | 175 - 180 | Carbonyl carbon of the primary amide. |

| Aromatic C | 120 - 145 | Six distinct signals for the 3-bromophenyl ring carbons. |

| -O-C H₂- (C2, C6) | 65 - 70 | Deshielded by adjacent ring oxygen. |

| C -(Ar)(CONR₂) (C4) | 40 - 50 | Quaternary carbon, deshielded by substituents. |

| -C-C H₂-C- (C3, C5) | 30 - 40 | Aliphatic carbons on the tetrahydropyran ring. |

The Role of 2D NMR in Structural Confirmation

While 1D NMR provides the initial data, 2D NMR experiments are essential for irrefutable assignment.[7][8][9]

-

COSY (Correlation Spectroscopy): This experiment maps out all ¹H-¹H coupling networks. It would definitively show correlations between the protons at C2/C6 and C3/C5 in the tetrahydropyran ring, confirming their connectivity. It would also help unravel the complex coupling within the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It is the most reliable way to assign the ¹³C signals by linking them to the already-assigned ¹H signals.

Caption: A typical NMR workflow for unambiguous structure elucidation.

Experimental Protocol: Acquiring High-Quality NMR Data

-

Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, high-quality NMR tube.[10][11] Ensure the solid is fully dissolved.

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

Acquisition Parameters:

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve sharp, symmetrical peaks.

-

For ¹H NMR, acquire data using a standard 90° pulse sequence with a sufficient relaxation delay (typically 1-5 seconds) to ensure accurate integration.[12]

-

For ¹³C NMR, use a proton-decoupled sequence to obtain singlets for all carbons.

-

Acquire 2D COSY and HSQC spectra using standard, instrument-provided pulse programs.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is a map of molecular vibrations, with specific bonds absorbing at characteristic frequencies.

Predicted IR Absorption Bands (Solid State, KBr or ATR)

The IR spectrum of this compound will be dominated by features from the amide, the ether linkage, and the aromatic ring.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3350 & 3180 (two bands) | N-H Stretch | Primary Amide | Medium, Sharp |

| ~3050 | Aromatic C-H Stretch | 3-Bromophenyl | Medium to Weak |

| 2950 - 2850 | Aliphatic C-H Stretch | Tetrahydropyran | Medium to Strong |

| ~1660 | C=O Stretch (Amide I) | Primary Amide | Strong |

| ~1620 | N-H Bend (Amide II) | Primary Amide | Medium |

| 1600, 1470 | C=C Stretch | Aromatic Ring | Medium |

| ~1100 | C-O-C Stretch | Tetrahydropyran Ether | Strong |

| 880, 780 | C-H Out-of-plane Bend | 1,3-Disubstituted Aromatic | Strong |

Causality of Key Peaks:

-

Primary Amide Signature: The presence of two distinct peaks in the N-H stretching region is a hallmark of a primary (-NH₂) amide, corresponding to the asymmetric and symmetric stretching modes.[13] The strong carbonyl absorption (Amide I band) is found at a lower frequency than in ketones due to resonance with the nitrogen lone pair.[14]

-

Tetrahydropyran Ether: The most prominent feature of the tetrahydropyran ring is the strong C-O-C stretching vibration, which is reliably found in the 1150-1050 cm⁻¹ region.[15]

-

Aromatic Substitution: The pattern of strong bands in the 900-700 cm⁻¹ "fingerprint" region can provide confirmatory evidence for the 1,3-substitution pattern on the benzene ring.

Experimental Protocol: IR Spectrum Acquisition

For a solid sample, two common, reliable methods are available:

-

Attenuated Total Reflectance (ATR):

-

Potassium Bromide (KBr) Pellet:

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Predicted Electron Ionization (EI) Mass Spectrum

-

Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic pair of peaks of nearly equal intensity will be observed.[19][20]

-

M⁺ peak: m/z 299 (for C₁₂H₁₄⁷⁹BrNO₂)

-

M+2 peak: m/z 301 (for C₁₂H₁₄⁸¹BrNO₂) The presence of this 1:1 doublet is definitive proof of a single bromine atom in the molecule.[21]

-

-

Key Fragmentation Pathways: Under EI conditions, the molecular ion will fragment in predictable ways. The most likely cleavages occur at the weakest bonds and result in the formation of stable carbocations or radicals.

-

Loss of Carboxamide: Cleavage of the C4-C(O)NH₂ bond, leading to the loss of a carboxamide radical (•CONH₂, 44 Da). This would produce a prominent ion at m/z 255/257 .

-

Loss of Bromine: Cleavage of the C-Br bond would result in an ion at m/z 220 . Loss of a bromine radical is a common pathway.[22]

-

Formation of Bromophenyl Cation: Cleavage of the C1'-C4 bond would generate a bromophenyl cation at m/z 155/157 .

-

Ring Opening and Cleavage: The tetrahydropyran ring can undergo various alpha-cleavages and ring-opening fragmentations, leading to a complex series of lower-mass ions.

-

Caption: Predicted major fragmentation pathways for the target molecule in EI-MS.

Experimental Protocol: EI-MS Acquisition

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). The sample is typically introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC).

-

Ionization: The sample is bombarded with high-energy electrons (~70 eV) in the ion source, causing ionization and fragmentation.

-

Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion: A Self-Validating System

The true power of this multi-technique approach lies in its self-validating nature. The molecular formula derived from the M⁺/M+2 peaks in the mass spectrum must be consistent with the number of signals observed in the ¹³C NMR spectrum and the total proton count from the ¹H NMR integration. The functional groups identified by the characteristic IR absorptions (amide, ether) must correspond to the chemical environments observed in the NMR spectra. By synthesizing the data from all three techniques, a researcher can build an unassailable case for the structure of this compound, ensuring the integrity and reproducibility of their scientific work.

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

-

long. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]

-

Rocchetti, G., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

-

Chemistry LibreTexts. (2025). 2D NMR Introduction. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

-

NIST. (n.d.). Tetrahydropyran. NIST WebBook. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Link]

-

News-Medical.Net. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]

-

Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

-

Western University. (n.d.). NMR Sample Preparation. [Link]

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL). [Link]

-

Boston University. (n.d.). Basic NMR Concepts. [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

-

Chemistry Stack Exchange. (2017). 13C NMR of bromobenzene ipso carbon shielding. [Link]

-

University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]

-

Thermo Fisher Scientific. (2015). FTIR Sampling Techniques - Transmission: Solids Sample Preparation. YouTube. [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Dr. OP Tandon. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. acdlabs.com [acdlabs.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Tetrahydro-4-pyranol(2081-44-9) 1H NMR spectrum [chemicalbook.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. emerypharma.com [emerypharma.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. news-medical.net [news-medical.net]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. spcmc.ac.in [spcmc.ac.in]

- 15. Tetrahydropyran [webbook.nist.gov]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. jascoinc.com [jascoinc.com]

- 18. m.youtube.com [m.youtube.com]

- 19. savemyexams.com [savemyexams.com]

- 20. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

Biological activity of tetrahydropyran carboxamide derivatives

An In-Depth Technical Guide to the Biological Activity of Tetrahydropyran Carboxamide Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the diverse biological activities of tetrahydropyran carboxamide derivatives, a chemical scaffold of significant interest in modern drug discovery. We will delve into the structural features, mechanisms of action, and therapeutic potential of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

The Tetrahydropyran Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry

The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing an oxygen atom. In medicinal chemistry, the THP moiety is often considered a bioisostere of a cyclohexane ring but with improved physicochemical properties.[1] The introduction of the oxygen atom can lead to:

-

Improved Solubility: The oxygen can act as a hydrogen bond acceptor, potentially improving the aqueous solubility of the parent molecule.[1]

-

Favorable ADME Profile: Compared to their carbocyclic analogs, THP-containing compounds can exhibit modified absorption, distribution, metabolism, and excretion (ADME) properties, sometimes leading to reduced metabolic clearance.[1]

-

Conformational Rigidity: The THP ring is conformationally restricted, which can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.[1]

When combined with a carboxamide linker, a common functional group in many approved drugs, the resulting tetrahydropyran carboxamide scaffold becomes a versatile platform for developing novel therapeutic agents with a wide range of biological activities.

Key Biological Activities and Therapeutic Targets

Tetrahydropyran carboxamide derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and central nervous system activities.

Antimicrobial and Antifungal Activity

Several classes of tetrahydropyran carboxamide derivatives have been investigated for their ability to combat microbial and fungal infections. For instance, certain tetrahydropyrimidine carboxamides have shown significant inhibitory action against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2]

Mechanism of Action Insight: While the exact mechanisms can vary, some derivatives are thought to interfere with microbial cell wall synthesis or disrupt the plasma membrane.[3] The presence of specific substituents on the aromatic rings of the carboxamide moiety can significantly influence the antimicrobial spectrum and potency.

Anticancer Activity

The development of novel anticancer agents is a major focus of research involving this scaffold. Tetrahydropyrimidine carboxamide derivatives, in particular, have shown promising cytotoxic activity against a range of cancer cell lines, including those from liver, breast, and lung cancers, as well as glioblastoma.[4]

Targeted Pathways and Mechanisms: One of the key mechanisms by which these compounds exert their anticancer effects is through the induction of cell cycle arrest .[4] For example, a potent derivative, designated as 4f in one study, was found to impede cell cycle progression in glioblastoma cells.[4] Furthermore, this compound demonstrated synergistic cytotoxicity when combined with the EGFR inhibitor osimertinib, highlighting its potential for combination therapies.[4]

The following diagram illustrates a simplified workflow for evaluating the anticancer activity of a novel tetrahydropyran carboxamide derivative.

Caption: Workflow for anticancer evaluation of tetrahydropyran carboxamides.

Central Nervous System (CNS) Activity

The related tetrahydropyridine scaffold has shown significant activity on CNS targets, suggesting that tetrahydropyran carboxamides may also possess neurological effects.[5][6] Key areas of interest include:

-

Monoamine Oxidase (MAO) Inhibition: Substituted tetrahydropyridines can inhibit MAO-A and MAO-B, enzymes that metabolize key neurotransmitters.[5][7] This suggests a potential application in the treatment of depression and neurodegenerative disorders like Parkinson's disease.

-

Acetylcholine Receptor Ligands: Certain derivatives act as ligands for muscarinic and nicotinic acetylcholine receptors, which are involved in cognitive processes like memory and learning.[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of tetrahydropyran carboxamide derivatives is highly dependent on the nature and position of substituents. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Key Structural Features Influencing Activity:

-

Aryl Substituents: The substitution pattern on the aromatic ring of the carboxamide moiety is a critical determinant of activity. For example, in a series of coumarin-3-carboxamides, derivatives with 4-fluoro and 2,5-difluoro benzamide groups showed the most potent anticancer activity.[8]

-

Alkyl Chain Length: In a study of thiophene carboxamide analogs, shortening the alkyl chain in the "tail" part of the molecule significantly affected the growth inhibitory activity against human cancer cell lines.[9]

-

Heterocyclic Modifications: Fusing the core scaffold with other heterocyclic rings, such as pyrazoles or thiadiazoles, can lead to novel compounds with enhanced or entirely new biological activities.[10][11]

The following table summarizes the anticancer activity of selected tetrahydropyrimidine carboxamide derivatives against the U87 human glioblastoma cell line.

| Compound ID | Substituent (R) | Cell Viability (%) at 25 µM | IC50 (µM) | Reference |

| 4a | 4-Chlorophenyl | ~80 | > 25 | [4] |

| 4f | 4-(Trifluoromethyl)phenyl | ~20 | 5.3 | [4] |

| 4g | 4-Nitrophenyl | ~45 | 15.2 | [4] |

| 4h | 3-Nitrophenyl | ~60 | > 25 | [4] |

Data extracted from a study by Kumar et al. (2024). The results indicate that an electron-withdrawing group at the para-position of the phenyl ring (e.g., trifluoromethyl in 4f) significantly enhances the anticancer activity.

Methodologies for Biological Evaluation

Rigorous and well-controlled experimental protocols are essential for accurately assessing the biological activity of new chemical entities.

Protocol 1: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

Self-Validating System: The inclusion of a positive control (a known antibiotic), a negative control (no compound), and a sterility control (no bacteria) ensures the validity of the results.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube of sterile Mueller-Hinton Broth (MHB).

-

Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the inoculum in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plate.

-

-

Preparation of Compound Plate:

-

Perform serial two-fold dilutions of the test compound in DMSO or another suitable solvent.

-

In a 96-well microtiter plate, add 2 µL of the diluted compounds to the corresponding wells.

-

-

Inoculation and Incubation:

-

Add 98 µL of the diluted bacterial inoculum to each well containing the test compound.

-

Include control wells:

-

Positive Control: A known antibiotic (e.g., ciprofloxacin).

-

Negative Control: Bacteria with DMSO (vehicle) only.

-

Sterility Control: MHB only.

-

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Protocol 2: Cell Viability Assay (MTT Assay) for Anticancer Screening

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cytotoxicity.

Causality Behind Experimental Choices: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of cell viability.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds.

-

Treat the cells with various concentrations of the compounds.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Future Directions and Opportunities

The tetrahydropyran carboxamide scaffold continues to be a fertile ground for drug discovery. Future research efforts are likely to focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets of active compounds to enable rational drug design.

-

Expansion of Chemical Diversity: Utilizing combinatorial chemistry and multicomponent reactions to generate large libraries of derivatives for high-throughput screening.[5]

-

Development of Selective Inhibitors: Fine-tuning the scaffold to develop inhibitors that are highly selective for a particular enzyme or receptor subtype, thereby reducing off-target effects.

-

In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into animal models to evaluate their efficacy, pharmacokinetics, and safety.[10][12]

By leveraging the favorable properties of the tetrahydropyran ring and the versatility of the carboxamide linker, the development of novel and effective therapeutics based on this scaffold is a promising endeavor.

References

-